molecular formula C37H45ClN2O2 B12365471 Cyanine7 carboxylic acid (chloride)

Cyanine7 carboxylic acid (chloride)

Cat. No.: B12365471
M. Wt: 585.2 g/mol
InChI Key: FOVQXMYLXAXGJR-UHFFFAOYSA-N
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Description

Cyanine7 carboxylic acid (chloride) is a near-infrared fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its excellent photophysical properties, including high molar extinction coefficient, high fluorescence quantum yield, and relatively long absorption and emission wavelengths . This compound is particularly valuable in biological imaging and labeling applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 carboxylic acid (chloride) can be synthesized through several methods. One common approach involves the reaction of an indole derivative with a carboxylic acid derivative under specific conditions. The synthesis typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of Cyanine7 carboxylic acid (chloride) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 carboxylic acid (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Cyanine7 carboxylic acid (chloride) include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts or activating agents .

Major Products Formed

The major products formed from reactions involving Cyanine7 carboxylic acid (chloride) depend on the specific reagents and conditions used. For example, reactions with amines can produce amides, while reactions with alcohols can yield esters .

Mechanism of Action

The mechanism of action of Cyanine7 carboxylic acid (chloride) involves its interaction with biomolecules, such as proteins and nucleic acids. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding . This property makes it a valuable tool for studying DNA and other biomolecules in various research applications.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Cyanine7 carboxylic acid (chloride) include:

Uniqueness

Cyanine7 carboxylic acid (chloride) is unique due to its near-infrared emission, which provides advantages in biological imaging applications. Its high molar extinction coefficient and fluorescence quantum yield make it particularly effective for deep tissue imaging and minimal background interference .

Properties

Molecular Formula

C37H45ClN2O2

Molecular Weight

585.2 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride

InChI

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H

InChI Key

FOVQXMYLXAXGJR-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-]

Origin of Product

United States

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